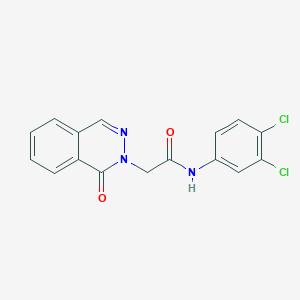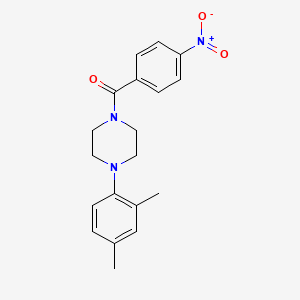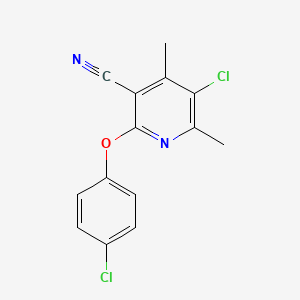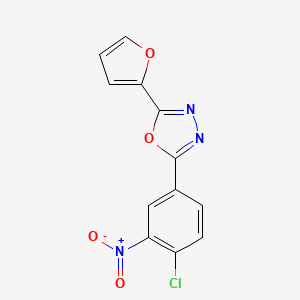
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate, also known as DMOB, is a chemical compound that has been widely studied for its potential use in scientific research. DMOB is a derivative of salicylate and is structurally similar to other compounds that have been found to have anti-inflammatory and anti-tumor properties.
作用機序
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate exerts its anti-tumor effects through several mechanisms. It has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate also inhibits the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. Additionally, 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has been found to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has been found to have several biochemical and physiological effects. It has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate also inhibits the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. Additionally, 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has been found to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer.
実験室実験の利点と制限
One advantage of using 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate in lab experiments is that it has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to be effective in inducing apoptosis in cancer cells. However, one limitation of using 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate in lab experiments is that it has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
将来の方向性
There are several future directions for the study of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate. One area of research is the development of novel 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate derivatives that have improved anti-tumor properties and reduced toxicity. Another area of research is the study of the mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate and its derivatives, with a focus on identifying new targets for cancer therapy. Additionally, the use of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate in combination with other anti-cancer agents is an area of research that has the potential to improve cancer treatment outcomes. Finally, the development of new methods for the synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate and its derivatives is an area of research that has the potential to improve the efficiency and yield of the synthesis process.
合成法
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 2-(3,4-dichlorophenyl)-2-oxoethyl acetate in the presence of triethylamine to form 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate. The synthesis method has been optimized to produce high yields of pure 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate.
科学的研究の応用
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has been found to have potential applications in scientific research, particularly in the field of cancer research. Several studies have shown that 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has anti-tumor properties and can inhibit the growth of cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
特性
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-21-12-4-2-3-11(7-12)16(20)22-9-15(19)10-5-6-13(17)14(18)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOAZRZMQWJIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 3-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)

![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)


![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)
![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)
